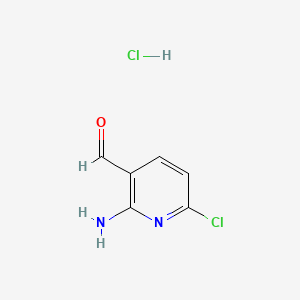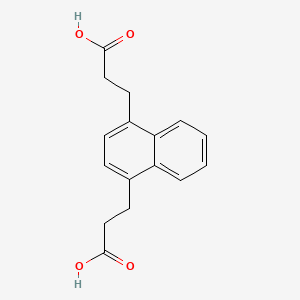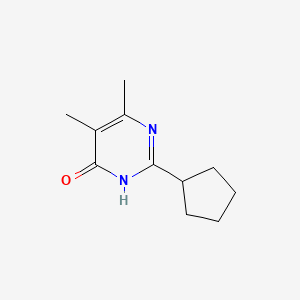
4-(2H3)methoxyaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2H3)methoxyaniline, also known as 4-methoxyphenylamine, is an organic compound with the molecular formula C7H9NO. It is a derivative of aniline where the hydrogen atom at the para position is replaced by a methoxy group. This compound is of significant interest due to its applications in various fields, including organic synthesis, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-(2H3)methoxyaniline can be synthesized through several methods. One common approach involves the reduction of 4-nitroanisole using a reducing agent such as sodium sulfide or catalytic hydrogenation. The reaction typically occurs under mild conditions, yielding the desired product with high purity .
Industrial Production Methods: In an industrial setting, this compound is produced by the methoxylation of p-nitrochlorobenzene followed by reduction. The methoxylation reaction is carried out using methanol and a base, such as sodium hydroxide, to form p-nitroanisole. This intermediate is then reduced to this compound using sodium sulfide or catalytic hydrogenation .
Chemical Reactions Analysis
Types of Reactions: 4-(2H3)methoxyaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or nitroso compounds.
Reduction: The compound can be reduced to form aniline derivatives.
Substitution: It can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are employed.
Major Products Formed:
Oxidation: Quinones and nitroso compounds.
Reduction: Aniline derivatives.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Scientific Research Applications
4-(2H3)methoxyaniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of various aromatic compounds.
Biology: The compound is utilized in the synthesis of biologically active molecules and as a probe in biochemical studies.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including analgesics and anti-inflammatory agents.
Industry: this compound is employed in the production of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 4-(2H3)methoxyaniline involves its interaction with various molecular targets and pathways. In biological systems, it can act as a substrate for enzymes, leading to the formation of reactive intermediates that can interact with cellular components. The methoxy group enhances its reactivity, allowing it to participate in various biochemical reactions .
Comparison with Similar Compounds
Aniline: The parent compound without the methoxy group.
4-methoxyaniline: The non-deuterated version of 4-(2H3)methoxyaniline.
4-nitroaniline: A nitro derivative of aniline.
Comparison: this compound is unique due to the presence of the methoxy group, which imparts different chemical and physical properties compared to aniline and its derivatives. The methoxy group increases the electron density on the aromatic ring, making it more reactive in electrophilic substitution reactions. Additionally, the deuterium substitution can influence the compound’s behavior in isotopic labeling studies .
Properties
Molecular Formula |
C7H9NO |
|---|---|
Molecular Weight |
126.17 g/mol |
IUPAC Name |
4-(trideuteriomethoxy)aniline |
InChI |
InChI=1S/C7H9NO/c1-9-7-4-2-6(8)3-5-7/h2-5H,8H2,1H3/i1D3 |
InChI Key |
BHAAPTBBJKJZER-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC=C(C=C1)N |
Canonical SMILES |
COC1=CC=C(C=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-(2-amino-1H-benzo[d]imidazol-5-yl)ethanone](/img/structure/B13449358.png)

![5-Fluoro-1-(fluoromethyl)-2-methyl-1H-benzo[d]imidazole](/img/structure/B13449369.png)
![1-[2-(2,3-Dihydro-5-benzofuranyl)ethyl]-alpha,alpha-diphenyl-3-pyrrolidineacetic Acid](/img/structure/B13449375.png)
![(3S)-3-{[(tert-butoxy)carbonyl]amino}-2,3-dihydro-1H-indene-5-carboxylic acid](/img/structure/B13449384.png)
![[(7S,9E,11S,12R,13S,14R,15S,16S,17Z,19E,21E)-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-1'-(2-methylpropyl)-6,23-dioxospiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,17,19,21,25(32),26,29-decaene-28,4'-piperidine]-13-yl] acetate](/img/structure/B13449389.png)
![8-Chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo[b,e][1,4]diazepin-9-ol](/img/structure/B13449390.png)

![2-methyl-4-propyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B13449398.png)

![(3R,4R)-N-Cyclohexyl-3-[[4-[(4-fluorophenyl)methoxy]benzoyl]amino]hexahydro-4-hydroxy-1H-azepine-1-carboxamide](/img/structure/B13449412.png)
